8-Hydroxy-2-desoxyguanosine 8-Hydroxy-2-desoxyguanosine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16185727
InChI: InChI=1S/C10H13N5O5/c11-9-13-7-6(8(18)14-9)12-10(19)15(7)5-1-3(17)4(2-16)20-5/h3-5,16-17H,1-2H2,(H,12,19)(H3,11,13,14,18)
SMILES:
Molecular Formula: C10H13N5O5
Molecular Weight: 283.24 g/mol

8-Hydroxy-2-desoxyguanosine

CAS No.:

Cat. No.: VC16185727

Molecular Formula: C10H13N5O5

Molecular Weight: 283.24 g/mol

* For research use only. Not for human or veterinary use.

8-Hydroxy-2-desoxyguanosine -

Specification

Molecular Formula C10H13N5O5
Molecular Weight 283.24 g/mol
IUPAC Name 2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,7-dihydropurine-6,8-dione
Standard InChI InChI=1S/C10H13N5O5/c11-9-13-7-6(8(18)14-9)12-10(19)15(7)5-1-3(17)4(2-16)20-5/h3-5,16-17H,1-2H2,(H,12,19)(H3,11,13,14,18)
Standard InChI Key HCAJQHYUCKICQH-UHFFFAOYSA-N
Canonical SMILES C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)NC2=O)CO)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

8-OHdG is a purine 2'-deoxyribonucleoside with the chemical formula C10H13N5O5\text{C}_{10}\text{H}_{13}\text{N}_5\text{O}_5. Its structure features a hydroxyl group at the C8 position of the guanine base, altering hydrogen-bonding patterns and promoting mispairing with adenine during DNA replication . The compound’s IUPAC name is (2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,9-dihydro-1H-purin-6-one, and its SMILES notation is NC1=NC2=C(N=C(O)N2[C@H]2C[C@H](O)[C@@H](CO)O2)C(=O)N1 .

Stability and Reactivity

The addition of the hydroxyl group at the C8 position increases the molecule’s susceptibility to further oxidation, contributing to mutagenic potential. In aqueous solutions, 8-OHdG exhibits pH-dependent stability, with degradation accelerated under alkaline conditions . Its half-life in vivo is short (e.g., 11 minutes in irradiated mouse liver) , underscoring the efficiency of DNA repair systems like base excision repair (BER).

8-OHdG as a Biomarker of Oxidative Stress

Formation and Repair Dynamics

Under physiological conditions, guanine oxidation generates 8-OHdG at a steady-state frequency of ~2,400 lesions per mammalian cell . This baseline reflects constant ROS exposure from endogenous metabolism (e.g., mitochondrial respiration) and exogenous insults (e.g., radiation, toxins). Repair enzymes such as OGG1 (8-oxoguanine glycosylase) excise 8-OHdG, with excision rates varying by tissue and oxidative load .

Measurement Methodologies

Quantifying 8-OHdG requires techniques that minimize artifactual oxidation during sample processing. Widely used methods include:

MethodSensitivitySample TypeKey Advantages
HPLC-EC0.1–1.0 nMUrine, serumHigh specificity for 8-OHdG
GC-MS0.5–2.0 nMTissue, DNADetects multiple oxidized bases
ELISA0.5–5.0 nMUrine, plasmaHigh throughput, low cost

The European Standards Committee for Oxidative DNA Damage established protocols to standardize measurements, addressing challenges like enzymatic hydrolysis interference and column contamination .

Mechanistic Insights: 8-OHdG in DNA Damage and Repair

Mutagenic Consequences

8-OHdG’s altered base-pairing propensity leads to G→T transversions during replication, a hallmark mutation in cancers such as lung adenocarcinoma . In mouse models, diets inducing oxidative stress (e.g., deoxycholate supplementation) elevated colonic 8-OHdG levels by 10-fold, correlating with a 91% tumor incidence rate .

Repair Pathways

The BER pathway initiates 8-OHdG repair via OGG1, which cleaves the glycosidic bond to excise the lesion. Subsequent steps involve AP endonuclease, DNA polymerase β, and ligase III . Inefficient repair, as observed in aging rat kidneys, leaves one unrepaired 8-OHdG residue for every 54 excised, accumulating genomic instability over time .

Disease Associations and Therapeutic Implications

Carcinogenesis

Elevated 8-OHdG levels are prognostic in cancers linked to oxidative stress, including:

  • Colorectal cancer: 45% of deoxycholate-fed mice developed adenocarcinomas .

  • Lung cancer: Smokers exhibit urinary 8-OHdG levels 2–3× higher than nonsmokers .

  • Radiation-associated malignancies: Medical radiation workers show dose-dependent 8-OHdG increases .

Atherosclerosis

8-OHdG inhibits Rac1 GTPase in vascular smooth muscle cells (VSMCs), suppressing NADPH oxidase activity and ROS production. In ApoE-deficient mice, oral 8-OHdG reduced atherosclerotic plaque area by 60% (p<0.01), highlighting therapeutic potential .

Aging

Mitochondrial DNA accumulates 8-OHdG 10–20× faster than nuclear DNA due to proximity to ROS generation sites. Age-related repair deficits exacerbate this accumulation, contributing to the DNA damage theory of aging .

Clinical and Research Applications

Therapeutic Development

8-OHdG’s Rac1 inhibitory properties are being explored for:

  • Antiatherosclerotic drugs: Orally administered 8-OHdG reduces VSMC proliferation .

  • Chemoprevention: Antioxidants lowering 8-OHdG levels may delay carcinogenesis .

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